molecular formula C9H8ClNO3 B1645458 2-Chloro-5-nitropropiophenone

2-Chloro-5-nitropropiophenone

Cat. No.: B1645458
M. Wt: 213.62 g/mol
InChI Key: JTALSYCLUJPGLD-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropropiophenone is a nitroaromatic compound characterized by a propiophenone backbone (a benzene ring with a ketone group and a three-carbon propionyl chain). The molecule features a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 5-position on the benzene ring. Its molecular formula is C₉H₇ClNO₃, with a molecular weight of 213.61 g/mol .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

JTALSYCLUJPGLD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The following compounds share structural similarities with 2-Chloro-5-nitropropiophenone, differing in aromatic systems, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₇ClNO₃ 213.61 Not provided Benzene ring with ketone (propiophenone), Cl (2-position), NO₂ (5-position)
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.55 4548-45-2 Pyridine ring (N-heteroaromatic), Cl (2-position), NO₂ (5-position)
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 240.65 1042623-41-5 Benzamide group (CONH-cyclopropyl), Cl (5-position), NO₂ (2-position)
2-Chloro-5-nitro-N-4-pyridylbenzamide C₁₂H₈ClN₃O₃ 277.66 Not provided Benzamide linked to pyridine, Cl (2-position), NO₂ (5-position)

Comparative Analysis

Aromatic System Differences: this compound uses a benzene ring, while 2-Chloro-5-nitropyridine (CAS 4548-45-2) employs a pyridine ring. The nitrogen in pyridine increases electron deficiency, enhancing susceptibility to nucleophilic substitution compared to benzene derivatives . The benzamide derivatives (e.g., 5-Chloro-N-cyclopropyl-2-nitrobenzamide) introduce amide functional groups, enabling hydrogen bonding and altering solubility profiles .

Substituent Positioning: In this compound, the electron-withdrawing Cl and NO₂ groups are meta to each other on the benzene ring, creating a polarized electronic environment. This contrasts with 5-Chloro-N-cyclopropyl-2-nitrobenzamide, where Cl and NO₂ are para relative to the amide group .

Reactivity and Applications: Propiophenone derivatives like this compound are often intermediates in synthesizing pharmaceuticals or herbicides due to their ketone reactivity (e.g., nucleophilic additions) . Pyridine-based analogs (e.g., 2-Chloro-5-nitropyridine) are prevalent in coordination chemistry and as ligands in catalysis .

Research Findings and Methodological Insights

Structural Characterization

  • X-ray crystallography, facilitated by programs like SHELXL and SHELXS , is critical for resolving the molecular geometries of nitroaromatic compounds. For example, thiourea derivatives of 2-chloro-5-nitrophenyl groups have been structurally validated using these tools .
  • Structure validation protocols (e.g., checking for centrosymmetry or enantiopurity) are essential for nitro compounds, as improper refinement can lead to false chirality assignments (see Flack parameter analysis in ) .

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